molecular formula C13H10FNO B056241 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone CAS No. 115858-98-5

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

Cat. No. B056241
Key on ui cas rn: 115858-98-5
M. Wt: 215.22 g/mol
InChI Key: SWLMSOXBPVFLNF-UHFFFAOYSA-N
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Patent
US07442713B2

Procedure details

2-(4-Fluorophenyl)-3-hydroxy-3-pyridin-4-ylacrylonitrile (0.15 mol/40.6 g) was dissolved in 290 ml of 48% HBr. With vigorous stirring, the reaction mixture was heated under reflux for 24 h. 500 g of ice were then added to the reaction mixture, and the mixture was stirred for another 2 h. After addition of a further 300 g of ice and neutralization of the mixture to pH 7 using concentrated NH3 and a further 60 min of stirring, the title compound was obtained as an ochre-brown precipitate. The precipitate was filtered off, washed with H2O and dried over P2O5 under reduced pressure. Yield: 16.1 g (50%)
Name
2-(4-Fluorophenyl)-3-hydroxy-3-pyridin-4-ylacrylonitrile
Quantity
40.6 g
Type
reactant
Reaction Step One
Name
Quantity
290 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[C:11]([OH:18])[C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)C#N)=[CH:4][CH:3]=1.N>Br>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:11]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)=[O:18])=[CH:4][CH:3]=1

Inputs

Step One
Name
2-(4-Fluorophenyl)-3-hydroxy-3-pyridin-4-ylacrylonitrile
Quantity
40.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C#N)=C(C1=CC=NC=C1)O
Name
Quantity
290 mL
Type
solvent
Smiles
Br
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Three
Name
ice
Quantity
300 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for another 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With vigorous stirring, the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
STIRRING
Type
STIRRING
Details
a further 60 min of stirring
Duration
60 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(=O)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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